![molecular formula C11H10ClNO6 B14275974 Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate CAS No. 134403-97-7](/img/structure/B14275974.png)
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a chlorocarbonyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate typically involves the esterification of 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid.
Reduction: Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate depends on its specific application. For instance, in reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group. The chlorocarbonyl group can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the chlorocarbonyl group and has different reactivity.
Ethyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate is unique due to the combination of functional groups it possesses, which allows for a diverse range of chemical reactions and applications. The presence of both a nitro group and a chlorocarbonyl group provides opportunities for selective modifications and the synthesis of novel derivatives.
Propriétés
Numéro CAS |
134403-97-7 |
|---|---|
Formule moléculaire |
C11H10ClNO6 |
Poids moléculaire |
287.65 g/mol |
Nom IUPAC |
methyl 4-(2-carbonochloridoyloxyethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)8-3-2-7(4-5-19-11(12)15)9(6-8)13(16)17/h2-3,6H,4-5H2,1H3 |
Clé InChI |
IVUGLCSENVBVTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)CCOC(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



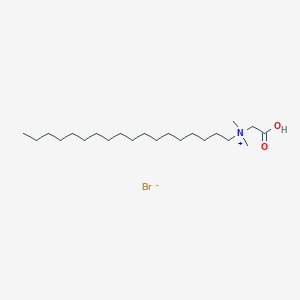
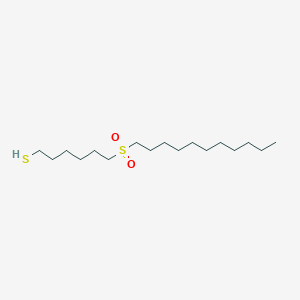
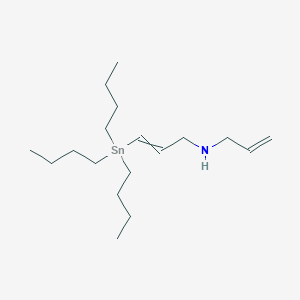
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
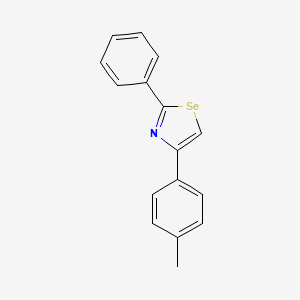

![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
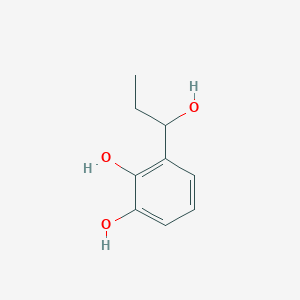

![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
